REACTION_CXSMILES
|
[OH:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:12](Br)[CH:13]=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(C)=O.[I-].[K+]>[CH2:14]([O:1][CH:2]([CH3:11])[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4])[CH:13]=[CH2:12] |f:2.3.4,6.7|
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Name
|
|
Quantity
|
225 g
|
Type
|
reactant
|
Smiles
|
OC(C(=O)C1=CC=CC=C1)C
|
Name
|
|
Quantity
|
247 g
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
415 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
catalyst
|
Smiles
|
[I-].[K+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
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is heated
|
Type
|
TEMPERATURE
|
Details
|
After cooled
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Type
|
CUSTOM
|
Details
|
insoluble matters are removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
the filtrate is concentrated
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in benzene
|
Type
|
WASH
|
Details
|
the solution is washed with 10% sodium hydroxide solution
|
Type
|
WASH
|
Details
|
After washing with water
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Type
|
DRY_WITH_MATERIAL
|
Details
|
the solution is dried with anhydrous magnesium sulfate and benzene
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting oil is distilled in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C(=O)C1=CC=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 g | |
YIELD: CALCULATEDPERCENTYIELD | 93.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |